2,2,5,5-Tetramethylcyclopentanone CAS number 4541-35-9
2,2,5,5-Tetramethylcyclopentanone CAS number 4541-35-9
An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclopentanone (CAS: 4541-35-9)
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5,5-Tetramethylcyclopentanone is a fascinating molecule characterized by a five-membered ring structure with four methyl groups flanking the carbonyl functional group. This high degree of substitution imparts unique chemical and physical properties, making it a valuable intermediate in various fields of organic synthesis. Its sterically hindered nature influences its reactivity, offering both challenges and opportunities in the design of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, with a focus on the practical insights relevant to laboratory and industrial settings.
Core Molecular Properties
2,2,5,5-Tetramethylcyclopentanone is a cyclic ketone with the chemical formula C9H16O.[1][2][3] The symmetrical placement of the gem-dimethyl groups at the C2 and C5 positions creates significant steric hindrance around the carbonyl group, which is a defining feature of its chemical personality.
Physical and Chemical Data
A summary of the key physical and chemical properties of 2,2,5,5-Tetramethylcyclopentanone is presented below.
| Property | Value | Source |
| CAS Number | 4541-35-9 | [1][2][3] |
| Molecular Formula | C9H16O | [1][2][3][4][5] |
| Molecular Weight | 140.22 g/mol | [1][2][3][4][5] |
| Boiling Point | 172.1 °C at 760 mmHg | [5] |
| Density | 0.865 g/cm³ | [5] |
| Flash Point | 51 °C | [5] |
| Refractive Index | 1.429 | [5] |
| LogP | 2.40170 | [5] |
| SMILES | CC1(C)CCC(C)(C)C1=O | [4] |
| InChIKey | BXYUQRQZHXARGL-UHFFFAOYSA-N | [1][2] |
Synthesis and Manufacturing
While various methods for the synthesis of substituted cyclopentanones exist, a common approach involves the cyclization of appropriate precursors.[6][7] A documented laboratory-scale synthesis of 2,2,5,5-tetramethylcyclopentanone is outlined below.
Illustrative Synthetic Protocol
A reported synthesis involves the distillation of the product from a reaction mixture.[8] While the specific precursors for this exact synthesis are not detailed in the provided search result, a general workflow for its purification is described.
Purification by Reduced Pressure Distillation: [8]
-
Preparation: The crude reaction mixture containing 2,2,5,5-tetramethylcyclopentanone is placed in a round-bottom flask suitable for distillation.
-
Separation: Any distinct layers, such as an organic layer and an aqueous saturated sodium chloride solution, are separated. The organic layer is retained.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water.
-
Solvent Removal: The solvent is removed from the dried organic layer by distillation under reduced pressure.
-
Final Distillation: The remaining residue is distilled under reduced pressure (e.g., 55° C at 20 mmHg) to yield purified 2,2,5,5-tetramethylcyclopentanone.[8]
Causality of Experimental Choices:
-
Washing with Saturated Sodium Chloride: This step is performed to remove any residual water-soluble impurities and to decrease the solubility of the organic product in any remaining aqueous phase, thereby improving the yield of the extraction.
-
Drying over Anhydrous Sodium Sulfate: It is crucial to remove all traces of water before the final distillation, as the presence of water can interfere with the distillation process and affect the purity of the final product.
-
Reduced Pressure Distillation: 2,2,5,5-tetramethylcyclopentanone has a relatively high boiling point at atmospheric pressure.[5] Distillation under reduced pressure allows the compound to boil at a lower temperature, which prevents potential thermal decomposition and is more energy-efficient.
Synthesis Workflow Diagram
Caption: General purification workflow for 2,2,5,5-tetramethylcyclopentanone.
Spectroscopic Characterization
The structural features of 2,2,5,5-tetramethylcyclopentanone give rise to a distinct spectroscopic signature.
Key Spectroscopic Data
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch in a five-membered ring is expected around 1740 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the methyl and methylene groups will also be present. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[1] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the cyclopentanone ring. The NIST Chemistry WebBook contains mass spectral data for this molecule.[2][3] |
| ¹H NMR Spectroscopy | Due to the symmetry of the molecule, two signals are expected. A singlet for the twelve protons of the four methyl groups and a singlet for the four protons of the two methylene groups. However, more complex splitting patterns can arise due to second-order effects. |
| ¹³C NMR Spectroscopy | Three signals are expected: one for the carbonyl carbon, one for the quaternary carbons bearing the methyl groups, one for the methyl carbons, and one for the methylene carbons. |
Chemical Reactivity and Applications
The sterically hindered nature of 2,2,5,5-tetramethylcyclopentanone governs its reactivity. It serves as a building block in organic synthesis and has applications in the fragrance industry.[9]
Reduction Reactions
2,2,5,5-Tetramethylcyclopentanone can be reduced to the corresponding alcohol, 2,2,5,5-tetramethylcyclopentanol. A typical laboratory procedure for this reduction is as follows:
Experimental Protocol: Reduction with Sodium Borohydride [10]
-
Dissolution: Dissolve 54.9 g of 2,2,5,5-tetramethylcyclopentanone in a solvent mixture of 95 ml of methanol and 95 ml of water.
-
Addition of Reducing Agent: Add 24.0 g of sodium borohydride to the solution.
-
Reaction: Stir the mixture at 70°C for 15 hours.
-
Work-up:
-
Concentrate the reaction solution under reduced pressure.
-
Add 100 ml of water to the residue.
-
Extract the mixture twice with 100 ml of chloroform.
-
Combine the organic layers and wash with 100 ml of an aqueous saturated sodium chloride solution.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Distill the liquid residue under reduced pressure to obtain 2,2,5,5-tetramethylcyclopentanol.
Photochemical Reactivity: The Norrish Type I Reaction
Saturated cyclic ketones are known to undergo photochemical reactions, with the Norrish Type I cleavage being a primary pathway upon n → π* excitation of the carbonyl group.[11][12][13] This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate.[13]
For 2,2,5,5-tetramethylcyclopentanone, the absence of α-hydrogens means that subsequent reactions like the formation of an unsaturated aldehyde or a ketene via intramolecular hydrogen abstraction are not possible.[11] The primary photochemical pathways for this molecule are therefore expected to be recombination to the starting material or decarbonylation.
The Norrish Type I reaction proceeds through the following key steps:[13][14]
-
Photoexcitation: The ketone absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital of the carbonyl group, forming an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: The excited ketone undergoes homolytic cleavage of one of the Cα-CO bonds to form an acyl-alkyl diradical.
-
Secondary Reactions: The diradical can then undergo several transformations, including:
-
Recombination: The diradical can reform the starting ketone.
-
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new diradical, which can then form stable products.
-
Norrish Type I Reaction Diagram
Caption: Simplified pathway of the Norrish Type I reaction for this ketone.
Applications in Fragrance and Flavor
Derivatives of tetramethylcyclopentanone are utilized in the fragrance and flavor industry.[15] For instance, related compounds like 2,2,5-trimethyl-5-pentylcyclopentanone are used as fragrance ingredients.[16] While direct information on the fragrance properties of 2,2,5,5-tetramethylcyclopentanone itself is limited in the provided results, its structural similarity to known fragrance components suggests its potential as a precursor or building block in this industry.[9][17]
Safety and Handling
Appropriate safety precautions must be taken when handling 2,2,5,5-tetramethylcyclopentanone.
-
Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[18][19] It may also cause respiratory irritation.[20]
-
Precautions:
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
In case of skin contact: Wash off with soap and plenty of water.[19]
-
If inhaled: Move the person into fresh air.[19]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[19]
-
In all cases of exposure, consult a physician.[19]
-
Conclusion
2,2,5,5-Tetramethylcyclopentanone is a sterically hindered cyclic ketone with a well-defined set of physical and chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques. The molecule's reactivity is dominated by its carbonyl group, although steric hindrance plays a significant role in dictating reaction outcomes. Its photochemical behavior, particularly the Norrish Type I reaction, offers a pathway to other cyclic structures. Its role as a building block, especially in the synthesis of fragrance compounds, highlights its industrial relevance. A thorough understanding of its properties and reactivity is essential for its safe and effective use in research and development.
References
-
PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanone. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethyl-cyclopentylmethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone. Retrieved from [Link]
- Google Patents. (n.d.). US4173584A - Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients.
-
YouTube. (2020, May 15). Photochemical reaction of cyclic ketones. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,2,5,5-tetramethylcyclopentanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,2,5,5-tetramethylcyclopentan-1-one | CAS#:4541-35-9. Retrieved from [Link]
-
Baxendale Group. (2017, November 8). Sustainable Flow Synthesis of a Versatile Cyclopentenone Building Block. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
Photochemistry and Pericyclic Reactions. (n.d.). Photochemistry of Carbonyl Compounds. Retrieved from [Link]
-
PubMed. (2012, October). Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. Retrieved from [Link]
- Google Patents. (n.d.). EP1757576A1 - Process for production of cyclopentanone-2,3,5-tricarboxylic triesters.
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link] cGRmfGU4Y2U5Y2M5YjZjYjQyYjU5YmY4YjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQ
-
Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE. Retrieved from [Link]
-
SciSpace. (2021, September 18). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,2,5,5-Tetramethylcyclohexanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone—and a Preliminary Photoelectrical Property Study of Its Azaacene Derivatives. Retrieved from [Link]
-
Slideshare. (n.d.). Norrish type 1 and 2 reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
-
ProQuest. (n.d.). THE PHOTOCHEMISTRY OF SOME CYCLIC KETONES. Retrieved from [Link]
-
YouTube. (2024, April 19). Norrish type-1 reaction. Retrieved from [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
-
Reddit. (n.d.). Multiplicity of cyclopentanone for H NMR. Retrieved from [Link]
Sources
- 1. Cyclopentanone, 2,2,5,5-tetramethyl- [webbook.nist.gov]
- 2. Cyclopentanone, 2,2,5,5-tetramethyl- [webbook.nist.gov]
- 3. Cyclopentanone, 2,2,5,5-tetramethyl- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,2,5,5-tetramethylcyclopentan-1-one | CAS#:4541-35-9 | Chemsrc [chemsrc.com]
- 6. Cyclopentanone synthesis [organic-chemistry.org]
- 7. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2,2,5,5-Tetramethylcyclohexanone [myskinrecipes.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. d-nb.info [d-nb.info]
- 13. Norrish reaction - Wikipedia [en.wikipedia.org]
- 14. kvmwai.edu.in [kvmwai.edu.in]
- 15. chemimpex.com [chemimpex.com]
- 16. Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 18. 2,2,5,5-TETRAMETHYLCYCLOPENTANONE | 4541-35-9 [chemicalbook.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. georganics.sk [georganics.sk]
- 21. dept.harpercollege.edu [dept.harpercollege.edu]
